molecular formula C21H19N3O B14228559 Pyridine, 2-[1-(2-furanylmethyl)-2-(2-phenylethyl)-1H-imidazol-4-yl]- CAS No. 831170-28-6

Pyridine, 2-[1-(2-furanylmethyl)-2-(2-phenylethyl)-1H-imidazol-4-yl]-

Cat. No.: B14228559
CAS No.: 831170-28-6
M. Wt: 329.4 g/mol
InChI Key: PSEZPHAKJAXBPQ-UHFFFAOYSA-N
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Description

Pyridine, 2-[1-(2-furanylmethyl)-2-(2-phenylethyl)-1H-imidazol-4-yl]- is a complex organic compound that features a pyridine ring substituted with a furanylmethyl and phenylethyl group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 2-[1-(2-furanylmethyl)-2-(2-phenylethyl)-1H-imidazol-4-yl]- typically involves multi-step organic reactions. One common method includes the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions, which can include the use of nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2-[1-(2-furanylmethyl)-2-(2-phenylethyl)-1H-imidazol-4-yl]- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction could produce reduced forms of the compound.

Scientific Research Applications

Pyridine, 2-[1-(2-furanylmethyl)-2-(2-phenylethyl)-1H-imidazol-4-yl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Pyridine, 2-[1-(2-furanylmethyl)-2-(2-phenylethyl)-1H-imidazol-4-yl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridine, 2-[1-(2-furanylmethyl)-2-(2-phenylethyl)-1H-imidazol-4-yl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

831170-28-6

Molecular Formula

C21H19N3O

Molecular Weight

329.4 g/mol

IUPAC Name

2-[1-(furan-2-ylmethyl)-2-(2-phenylethyl)imidazol-4-yl]pyridine

InChI

InChI=1S/C21H19N3O/c1-2-7-17(8-3-1)11-12-21-23-20(19-10-4-5-13-22-19)16-24(21)15-18-9-6-14-25-18/h1-10,13-14,16H,11-12,15H2

InChI Key

PSEZPHAKJAXBPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=NC(=CN2CC3=CC=CO3)C4=CC=CC=N4

Origin of Product

United States

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